molecular formula C6H6N2 B1625753 3-Methyl-1H-pyrrole-2-carbonitrile CAS No. 24014-22-0

3-Methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1625753
CAS No.: 24014-22-0
M. Wt: 106.13 g/mol
InChI Key: ZKMWYJKHFUVUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-pyrrole-2-carbonitrile is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrrole-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylpyrrole with cyanogen bromide under basic conditions. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the electrophilic carbon of the cyanogen bromide, resulting in the formation of the carbonitrile group.

Another method involves the cyclization of 3-methyl-2-aminobutyronitrile in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction leads to the formation of the pyrrole ring with the nitrile group attached at the 2-position.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: Electrophilic substitution reactions can occur at the 2-position of the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-Methyl-1H-pyrrole-2-carbonitrile can be compared with other pyrrole derivatives such as:

    3-Methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-Methyl-1H-pyrrole-3-carbonitrile: Isomeric compound with the nitrile group at a different position.

    1-Methyl-1H-pyrrole-2-carbonitrile: Methyl group attached to the nitrogen atom instead of the carbon atom.

Properties

IUPAC Name

3-methyl-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-5-2-3-8-6(5)4-7/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMWYJKHFUVUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483258
Record name 1H-Pyrrole-2-carbonitrile, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24014-22-0
Record name 1H-Pyrrole-2-carbonitrile, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 2
3-Methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-Methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Methyl-1H-pyrrole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.